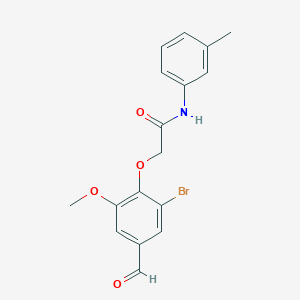
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H16BrNO4 and its molecular weight is 378.222. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, supported by data tables and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H12BrN O4 |
| Molecular Weight | 346.17 g/mol |
| Density | 1.4 g/cm³ |
| Boiling Point | 524.8 °C |
| Melting Point | Predicted: 194.02 °C |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the phenoxy group : Reaction of 2-bromo-4-formyl-6-methoxyphenol with appropriate acetic acid derivatives.
- Acetamide formation : Coupling with N-(3-methylphenyl)acetamide under controlled conditions to yield the final product.
Antimicrobial Properties
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of acetamides have been tested against various bacterial strains, demonstrating moderate to high inhibitory effects:
| Compound | Activity | Reference |
|---|---|---|
| Acetamide Derivative A | MIC = 32 µg/mL against E. coli | |
| Acetamide Derivative B | MIC = 16 µg/mL against S. aureus |
Anticancer Activity
Preliminary investigations into the anticancer properties of related compounds suggest potential efficacy against cancer cell lines. For example, another acetamide derivative was found to induce apoptosis in breast cancer cells through mitochondrial pathways:
- Case Study : A study evaluated the cytotoxic effects of acetamide derivatives on MCF-7 breast cancer cells, revealing IC50 values ranging from 10 to 30 µM, indicating significant potential for further development .
The mechanism of action for this class of compounds often involves the inhibition of key enzymes or pathways associated with cell proliferation and survival. For instance:
- Inhibition of Kinases : Many acetamides have been shown to inhibit kinases that play critical roles in cancer cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives promote ROS generation, leading to oxidative stress in target cells, which is a common mechanism for inducing apoptosis.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-11-4-3-5-13(6-11)19-16(21)10-23-17-14(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFIEPYFYSNPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2Br)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














